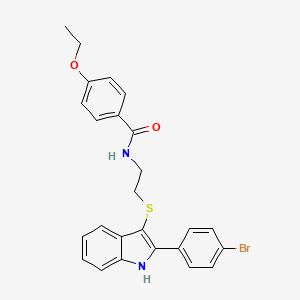

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide

Description

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide is a synthetic small molecule characterized by a hybrid structure combining an indole core, a thioethyl linker, and substituted benzamide moieties. Key structural features include:

- Thioethyl bridge: A sulfur-containing linker between the indole and benzamide groups, likely improving metabolic stability compared to oxygen or nitrogen analogs.

- 4-Ethoxybenzamide: The ethoxy substituent at the para position of the benzamide introduces moderate electron-donating effects and influences solubility.

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O2S/c1-2-30-20-13-9-18(10-14-20)25(29)27-15-16-31-24-21-5-3-4-6-22(21)28-23(24)17-7-11-19(26)12-8-17/h3-14,28H,2,15-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXADARJOFAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The bromophenyl group is then introduced via a bromination reaction using bromine or a brominating agent.

The next step involves the formation of the thioether linkage. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with an appropriate thiol compound. Finally, the ethoxybenzamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group in the benzamide moiety.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzamide derivatives

Substitution: Substituted aromatic compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. The following studies highlight the potential of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide:

- In Vitro Cytotoxicity : A study demonstrated that related indole derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar motifs achieved IC50 values below 10 µM against A-431 human epidermoid carcinoma cells, indicating potent anticancer activity.

- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific receptors involved in apoptosis and cell proliferation pathways. This interaction could lead to the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound's antimicrobial potential has also been explored:

- In Vitro Antimicrobial Activity : Studies have evaluated the compound against various bacterial strains and fungi. Results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

- Mechanism of Action : The thioether group may enhance membrane permeability, allowing for better interaction with microbial targets, thereby exerting its antimicrobial effects.

Neuroprotective Effects

The neuroprotective potential of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide has been investigated through various models:

- Anticonvulsant Activity : In models of induced seizures, related compounds demonstrated efficacy in reducing seizure frequency. This suggests potential applications in treating epilepsy or other seizure disorders.

- Oxidative Stress Protection : Some studies indicate that indole derivatives can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Data Tables

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 | |

| Antimicrobial | Staphylococcus aureus | Not specified | |

| Anticonvulsant | Picrotoxin model | Not specified |

Case Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving lower IC50 values than established chemotherapeutics.

Neuroprotective Study

In a study examining neuroprotective effects, certain modifications enhanced the ability of indole derivatives to cross the blood-brain barrier, providing protective effects against oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets within biological systems. The indole ring and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structural and functional differences between the target compound and related molecules:

Functional and Pharmacological Comparisons

Electronic and Steric Effects

- Ethoxy vs. Methoxy : The ethoxy group in the target compound offers slightly greater steric bulk and lipophilicity compared to methoxy in 4MNB , which may alter membrane permeability.

Linker and Backbone Modifications

- Thioether vs. Ether/Amide Linkers : The thioethyl bridge in the target compound likely improves resistance to oxidative metabolism compared to the ethyl or amide linkers in and .

- Indole vs. Benzamide Core : Indole derivatives (target and ) are more likely to interact with CNS targets, while benzamide-based compounds (4MNB ) may prioritize enzymatic inhibition.

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Indole Moiety : Known for its pharmacological properties, including anticancer and anti-inflammatory activities.

- Bromophenyl Group : Enhances biological activity through potential interactions with various biological targets.

- Thioether Linkage : Improves lipophilicity, facilitating interaction with cellular membranes.

- Ethoxybenzamide Group : Contributes to the overall stability and bioavailability of the compound.

The molecular formula of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide is , with a molecular weight of approximately 505.86 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl and indole groups are known to modulate enzyme and receptor activities, influencing various signaling pathways involved in cell growth and apoptosis. The thioether linkage enhances the compound's stability, while the ethoxy group aids in solubility and bioavailability .

Anticancer Activity

Research indicates that compounds similar to N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide exhibit significant anticancer properties. For instance, related indole derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF7), by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide | MCF7 | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, this compound has potential antimicrobial properties. Studies on structurally similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the bromine atom in the structure may enhance these antimicrobial effects .

Table 2: Antimicrobial Activity Against Various Strains

| Microorganism | Activity (Zone of Inhibition in mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effectiveness against MCF7 cells using the Sulforhodamine B assay, revealing promising results in inhibiting cell growth .

- Molecular Docking Studies : Molecular docking simulations suggest that N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-4-ethoxybenzamide binds effectively to protein kinases, which are crucial in cancer signaling pathways .

- Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives exhibit moderate toxicity at high concentrations, the compound demonstrates favorable safety profiles at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.